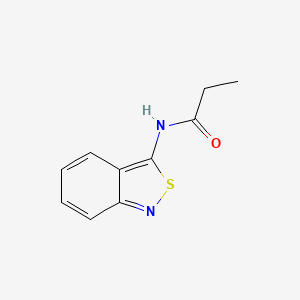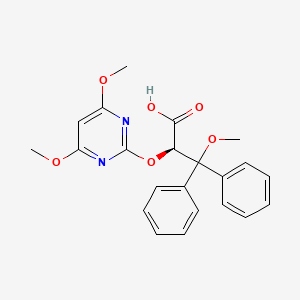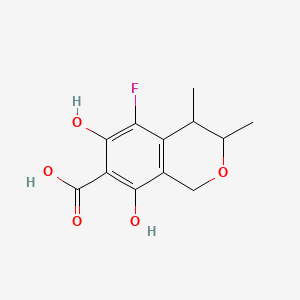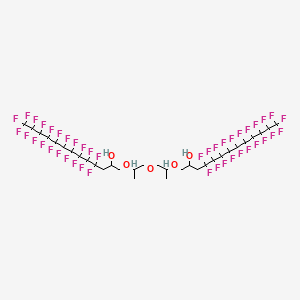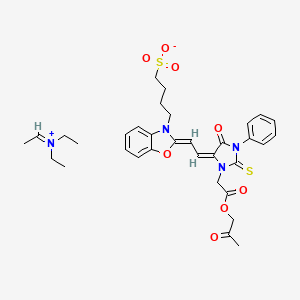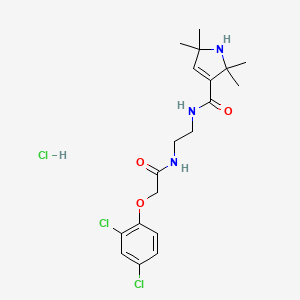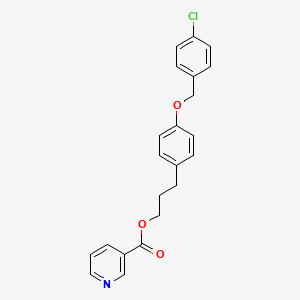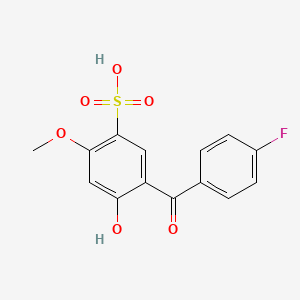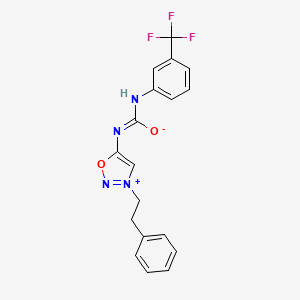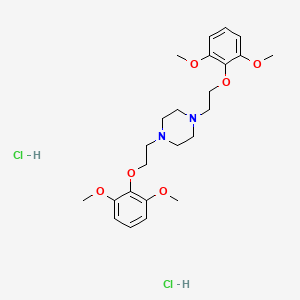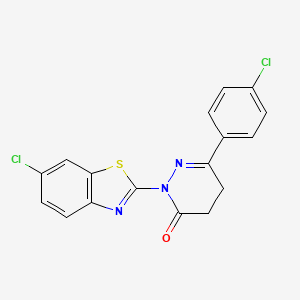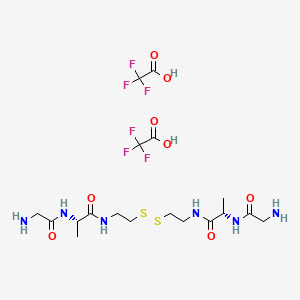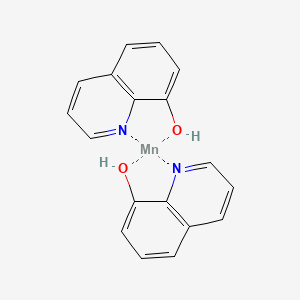
Manganese oxyquinolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese oxyquinolate is a coordination compound formed by the reaction of manganese ions with 8-hydroxyquinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese oxyquinolate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese acetate, with 8-hydroxyquinoline in an aqueous or alcoholic medium. The reaction typically involves the formation of a complex between the manganese ion and the 8-hydroxyquinoline ligand, followed by precipitation of the this compound compound. The reaction conditions, such as temperature, pH, and concentration of reactants, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a product that meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Manganese oxyquinolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation states of manganese, such as manganese dioxide.
Reduction: The compound can be reduced to lower oxidation states of manganese, depending on the reducing agent used.
Substitution: Ligand substitution reactions can occur, where the 8-hydroxyquinoline ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used. These reactions are often performed in basic or neutral conditions.
Substitution: Ligand substitution reactions can be facilitated by using excess ligands or by changing the solvent to favor the formation of the desired complex.
Major Products Formed
Oxidation: Manganese dioxide and other higher oxidation state manganese compounds.
Reduction: Lower oxidation state manganese complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Manganese oxyquinolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and reduction reactions. Its unique coordination properties make it a valuable tool in synthetic chemistry.
Biology: this compound has been studied for its potential biological activities, including its role as an antioxidant and its ability to interact with biological molecules.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its ability to interact with metal ions and biological molecules makes it a promising candidate for drug design.
Industry: this compound is used in industrial processes, such as the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which manganese oxyquinolate exerts its effects involves the coordination of the manganese ion with the 8-hydroxyquinoline ligand. This coordination creates a stable complex that can participate in various chemical reactions. The manganese ion can undergo redox reactions, changing its oxidation state and facilitating the transfer of electrons in catalytic processes. The 8-hydroxyquinoline ligand can also interact with other molecules, enhancing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Manganese oxyquinolate can be compared with other manganese coordination compounds, such as manganese acetylacetonate and manganese oxalate. These compounds share some similarities in their coordination chemistry but differ in their reactivity and applications.
Manganese acetylacetonate: This compound is also used as a catalyst in organic reactions but has different ligand properties compared to this compound.
Manganese oxalate: Manganese oxalate is primarily used in materials science and has distinct properties due to the oxalate ligand.
This compound’s unique combination of the manganese ion and 8-hydroxyquinoline ligand gives it specific properties that make it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
14495-13-7 |
|---|---|
Fórmula molecular |
C18H14MnN2O2 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
manganese;quinolin-8-ol |
InChI |
InChI=1S/2C9H7NO.Mn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H; |
Clave InChI |
AMTZBMRZYODPHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)
